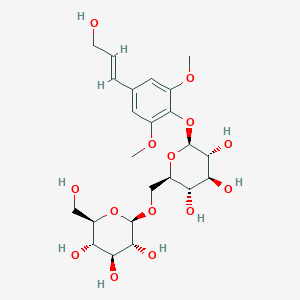

Siringinoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Siringinoside is a natural compound found in the plant species of Siringa. This compound has gained significant attention in the scientific community due to its potential therapeutic properties. This compound has been studied for its ability to inhibit inflammation, reduce oxidative stress, and improve cognitive function.

Scientific Research Applications

Small Interfering RNAs (siRNAs) in Gene Function and Therapeutic Application

siRNAs are recognized for their capability to silence target genes efficiently, making them valuable in gene function studies and therapeutic applications. They have swiftly transitioned into clinical trials for various diseases, highlighting their potential in medical science. However, challenges such as specificity and off-target effects need to be addressed for effective application (Jackson & Linsley, 2010).

Role in Functional Genomics and Potential Therapeutics

siRNAs are emerging as robust tools for gene silencing and are being developed into libraries for high-throughput genome-wide screening in mammalian cells. Their application in functional genomics and as potential therapeutics underscores their significance in biological research (Dorsett & Tuschl, 2004).

Engineering RNA for Targeted siRNA Delivery

The engineering of RNA for medical applications, specifically for targeted siRNA delivery, represents a significant advancement in RNA therapeutics. This approach is crucial for the delivery of nucleic acids to specific cells in vivo, addressing major challenges in RNA therapeutics (Guo et al., 2010).

Preclinical and Clinical Development of siRNA-based Therapeutics

The discovery of RNA interference has paved the way for siRNA-based therapeutics, especially in cancer treatment. Despite potential benefits, challenges like degradation, cellular uptake, and off-target effects persist. Advanced design strategies and nanocarriers are being explored to overcome these challenges (Ozcan et al., 2015).

Specificity of siRNA in Gene Expression Profiling

The specificity of siRNA is crucial for targeted gene knockdown, establishing it as a reliable method for large-scale gene function screening and drug target validation. This specificity is vital for accurate interpretation of phenotypic effects in gene-silencing experiments (Semizarov et al., 2003).

Enhancement of Stability and Activity of siRNA

Improving siRNA's resistance to nuclease-mediated degradation and enhancing its RNA interference activity are critical for its effective use. Research in this area focuses on incorporating modifications like serinol nucleic acid (SNA) to enhance these properties (Kamiya et al., 2014).

Genetic Biomarkers and Drug Response

Understanding the genetic factors contributing to variation in drug response is essential for personalized medicine. Studies using siRNA knockdown approaches in cancer cell lines have been instrumental in identifying these genetic biomarkers (Li et al., 2014).

properties

IUPAC Name |

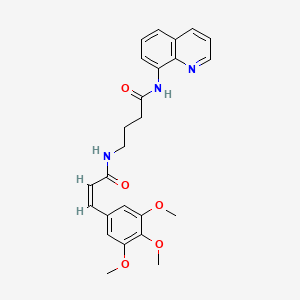

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O14/c1-32-11-6-10(4-3-5-24)7-12(33-2)21(11)37-23-20(31)18(29)16(27)14(36-23)9-34-22-19(30)17(28)15(26)13(8-25)35-22/h3-4,6-7,13-20,22-31H,5,8-9H2,1-2H3/b4-3+/t13-,14-,15-,16-,17+,18+,19-,20-,22-,23+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKITOSCNKNMMO-YQHZJLNZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)OC)C=CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)OC)/C=C/CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347630 |

Source

|

| Record name | Siringinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115124-95-3 |

Source

|

| Record name | Siringinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2729145.png)

![4-[(4-Bromophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2729149.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2729154.png)

![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-benzyl-2(1H)-pyridinone](/img/structure/B2729156.png)

![N'-(2,6-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2729164.png)

![(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2729165.png)

![N-(3,5-dimethylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2729167.png)

![3-(isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2729168.png)